molecular formula C14H16N2O3 B172613 Ethyl 2-amino-5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate CAS No. 173458-92-9

Ethyl 2-amino-5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate

Cat. No. B172613
M. Wt: 260.29 g/mol
InChI Key: MAGIZELSVUYGDI-UHFFFAOYSA-N
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Patent
US06140332

Procedure details

Analogously to Step 8.1, 1.67 g (10 mmol) of 2-amidino-acetic acid ethyl ester hydro-chloride in 20 ml of abs. ethanol are reacted with 716 mg (10 mmol) of sodium ethanolate and 1.145 g (5.0 mmol) of 4-methoxy-phenacyl bromide (Fluka; Buchs/Switzerland) to form the title compound; m.p. 141-142° C.; TLC-Rf =0.4 (hexane/ethyl acetate [1:1]); FAB-MS: (M+H)+ =261.
Quantity
1.67 g
Type
reactant
Reaction Step One
Quantity
716 mg
Type
reactant
Reaction Step Two
Quantity
1.145 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([O:4][C:5](=[O:10])[CH2:6][C:7](=[NH:9])[NH2:8])[CH3:3].C([O-])C.[Na+].[CH3:15][O:16][C:17]1[CH:26]=[CH:25][C:20]([C:21](=O)[CH2:22]Br)=[CH:19][CH:18]=1>C(O)C>[NH2:9][C:7]1[NH:8][C:21]([C:20]2[CH:25]=[CH:26][C:17]([O:16][CH3:15])=[CH:18][CH:19]=2)=[CH:22][C:6]=1[C:5]([O:4][CH2:2][CH3:3])=[O:10] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
1.67 g
Type
reactant
Smiles
Cl.C(C)OC(CC(N)=N)=O
Step Two
Name
Quantity
716 mg
Type
reactant
Smiles
C(C)[O-].[Na+]
Name
Quantity
1.145 g
Type
reactant
Smiles
COC1=CC=C(C(CBr)=O)C=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1NC(=CC1C(=O)OCC)C1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.